molecular formula C7H9ClFNO B1450770 3-Fluoro-2-methoxyaniline hydrochloride CAS No. 1951439-40-9

3-Fluoro-2-methoxyaniline hydrochloride

Cat. No.: B1450770
CAS No.: 1951439-40-9
M. Wt: 177.6 g/mol
InChI Key: IWUALJJVQWVBSN-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6 g/mol. The purity is usually 95%.
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Biological Activity

3-Fluoro-2-methoxyaniline hydrochloride is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This compound features a fluorine atom at the meta position and a methoxy group at the para position relative to the amino group on the aniline structure, which influences its reactivity and biological interactions.

  • Molecular Formula : C₇H₈ClFNO
  • Molecular Weight : 177.6 g/mol
  • Appearance : White to gray powder or crystalline form
  • Melting Point : 80°C to 84°C
  • Solubility : Soluble in organic solvents like methanol, with enhanced stability in its hydrochloride salt form.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. For instance, it has been noted for its role as a precursor in synthesizing Bosutinib, a drug that inhibits BCR-ABL and Src tyrosine kinases, used in treating chronic myelogenous leukemia.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.93
HCT11611.52
K56215.00

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine enhances its binding affinity and reactivity, which can modulate the activity of various molecular targets, particularly cytochrome P450 enzymes involved in drug metabolism.

Interaction Studies

Studies have demonstrated that compounds similar to 3-fluoro-2-methoxyaniline can affect the activity of cytochrome P450 enzymes, indicating potential implications for drug interactions and metabolism. This interaction is crucial for understanding how this compound may influence pharmacokinetics and therapeutic efficacy.

Synthesis and Biological Evaluation

A significant study focused on the synthesis and biological evaluation of this compound highlighted its utility as a building block in organic synthesis for pharmaceutical applications. The study reported successful synthesis routes yielding high purity and stability, which are essential for further biological testing .

Antibacterial Activity

In addition to anticancer properties, preliminary investigations into the antibacterial activity of this compound have shown promise against various bacterial strains. The compound exhibited moderate antibacterial effects, suggesting potential applications in developing new antimicrobial agents.

Table 2: Antibacterial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

3-Fluoro-2-methoxyaniline hydrochloride serves as a precursor in synthesizing various pharmaceutical compounds. Notably, it is involved in the production of:

  • Bosutinib : A small molecule that inhibits BCR-ABL and src tyrosine kinases, used for treating chronic myelogenous leukemia. Studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines by disrupting cellular signaling pathways .

Targeted Drug Development

Research has shown that fluorinated anilines, including this compound, can interact with various biological targets, influencing their activity. For instance:

  • Interaction studies reveal its binding affinity with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.

Data Table: Key Applications

Application AreaDescriptionReferences
Cancer Treatment Precursor for Bosutinib, targeting BCR-ABL and src kinases for leukemia treatment
Drug Metabolism Studies Influences activity of cytochrome P450 enzymes
Organic Synthesis Used as a coupling agent in various organic reactions to synthesize complex molecules
Biological Activity Research Exhibits potential cytotoxic effects on cancer cell lines

Case Study 1: Bosutinib Synthesis

In a study focused on the synthesis of Bosutinib, researchers utilized this compound as a key intermediate. The compound's unique structural properties facilitated the formation of the active pharmaceutical ingredient (API), demonstrating its utility in targeted cancer therapies.

Case Study 2: Interaction with Cytochrome P450

A detailed investigation into the interaction of this compound with cytochrome P450 enzymes highlighted its role in modifying drug metabolism. This study provided insights into how fluorinated compounds can affect pharmacokinetics and bioavailability, emphasizing the importance of such interactions in drug design .

Properties

IUPAC Name

3-fluoro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUALJJVQWVBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.